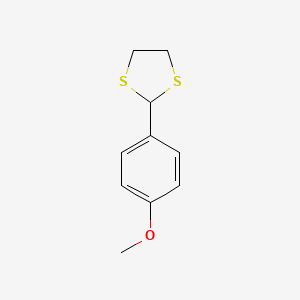
4-Methoxyphenyl-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl-1,3-dithiolane, also known as this compound, is a useful research compound. Its molecular formula is C10H12OS2 and its molecular weight is 212.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Methoxyphenyl-1,3-dithiolane and its derivatives?
- Methodological Answer : Key approaches include:
- Base-catalyzed cyclization : Reacting 2-methyl-1,3-dithiolane with thiazolidine derivatives in ethanol/NaOH to form intermediates (e.g., 4-oxo-1,3-dithiolane derivatives) .
- 6-endo-trig cyclization : Utilizing 2-alkenyl-1,3-dithiolanes in a stepwise mechanism to yield trans-decalins, a scaffold prevalent in terpenoids .
- Unexpected tautomerization : Monitoring reaction conditions (e.g., solvent, temperature) to control product formation, as seen in enol tautomer formation during S-acylation .
Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer :
- NMR and Mass Spectrometry : Confirm molecular structure and detect tautomeric forms (e.g., distinguishing 4-oxo-1,3-dithiolane from its enol tautomer) .
- Single-crystal X-ray diffraction : Resolve complex stereochemistry, as demonstrated in cadmium(II) complex studies .
- Elemental analysis : Validate purity and stoichiometry, particularly for coordination compounds .
Q. How do physicochemical properties (e.g., logP, polar surface area) influence the reactivity of this compound?
- Methodological Answer :
- Hydrophobicity (XlogP ~4) : Impacts solubility in organic vs. aqueous media, critical for reaction design .
- Topological polar surface area (50.6 Ų) : Affects hydrogen-bonding potential and interactions in catalytic systems .
Advanced Research Questions
Q. How can researchers address unexpected tautomerization during the synthesis of this compound derivatives?
- Methodological Answer :
- In-situ monitoring : Use techniques like FT-IR or HPLC to track reaction progress and identify tautomeric shifts early .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and suppress enol formation .
- Computational modeling : Predict tautomer stability using density functional theory (DFT) to guide synthetic routes .
Q. What mechanistic insights explain the diastereoselectivity in cyclization reactions involving 1,3-dithiolanes?
- Methodological Answer :
- Stepwise pathways : Protonation of sulfoxide moieties generates sulfur-stabilized carbocations, enabling stereocontrol during ring closure (e.g., trans-decalin formation) .
- Acid catalysis : Modulate reaction pH to favor specific intermediates, as shown in oxidative cleavage studies of dithiolanes .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum chemical calculations : Model transition states for cyclization or hydrolysis using software like Gaussian or ORCA .
- Molecular docking : Screen for biological activity by simulating interactions with enzymes (e.g., esterases) .
Q. What strategies are effective for analyzing dithiolane stability under acidic or oxidative conditions?
- Methodological Answer :
- Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy under varying pH and oxidant concentrations .
- LC-MS profiling : Identify breakdown products (e.g., sulfenic acids or ketones) to map degradation pathways .
Q. What are the implications of using this compound derivatives in coordination chemistry?
- Methodological Answer :
- Ligand design : The dithiolane sulfur atoms chelate metals (e.g., cadmium), forming stable complexes with fluorescence properties .
- Structure-property relationships : Correlate X-ray-derived bond lengths with catalytic or photophysical behavior .
Q. What functionalization strategies modify the 4-Methoxyphenyl group in 1,3-dithiolane derivatives?
- Methodological Answer :
- Esterification : Introduce acetyl groups via reactions with acetic anhydride (e.g., 4-acetoxyphenyl-1,3-dithiolane) .
- Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups for diversification .
Q. What are the considerations for assessing the toxicity profile of this compound derivatives?
- Methodological Answer :
- In-vitro assays : Test cytotoxicity using cell lines (e.g., HepG2) and compare with structurally related compounds (e.g., 2-methyl-1,3-dithiolane) .
- Regulatory alignment : Follow EFSA guidelines for flavouring agents, including acute oral toxicity (LD50) and subchronic exposure protocols .
属性
CAS 编号 |
6712-20-5 |
|---|---|
分子式 |
C10H12OS2 |
分子量 |
212.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C10H12OS2/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3 |
InChI 键 |
JYWZOJISGOBZDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2SCCS2 |
规范 SMILES |
COC1=CC=C(C=C1)C2SCCS2 |
Key on ui other cas no. |
6712-20-5 |
同义词 |
4-methoxyphenyl-1,3-dithiolane para-methoxyphenyl-1,3-dithiolane |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













